

An In-depth Technical Guide to the Molecular Structure and Properties of Fosamprenavir

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Compound of Interest

Compound Name: Fosamprenavir

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Introduction

Fosamprenavir (FPV) is a phosphate ester prodrug of amprenavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease.[1] As a critical component of highly active antiretroviral therapy (HAART), **fosamprenavir** offers pharmacological advantages over its active metabolite, amprenavir, including a lower pill burden, which can improve patient adherence to treatment regimens.[2][3] This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, and relevant experimental methodologies for the study of **fosamprenavir**.

Molecular Structure and Physicochemical Properties

Fosamprenavir is chemically designated as [(1S,2R)-3-[(2S)-2-[(2S)-2-oxo-3-phenylpropanamido]propanoyl]propanoyl]carbamate C-[(3S)-tetrahydro-3-furanyl] ester.[4] The addition of a phosphate group to the amprenavir molecule enhances its aqueous solubility and allows for rapid enzymatic conversion to the active drug, amprenavir, in vivo.[5]

Table 1: Physicochemical Properties of **Fosamprenavir** and its Calcium Salt

Property	Fosamprenavir	Fosamprenavir Calcium	Reference(s)
Molecular Formula	C ₂₅ H ₃₆ N ₃ O ₉ PS	C ₂₅ H ₃₄ CaN ₃ O ₉ PS	[4][6]
Molecular Weight	585.61 g/mol	623.7 g/mol	[4][6]
Appearance	White microcrystalline needles	White to cream-colored solid	[4][6]
Solubility in Water (25°C)	0.31 mg/mL	Approximately 0.31 mg/mL	[4][6]
Melting Point	282-284 °C	Not explicitly stated	[4]
CAS Registry Number	226700-79-4	226700-81-8	[4]

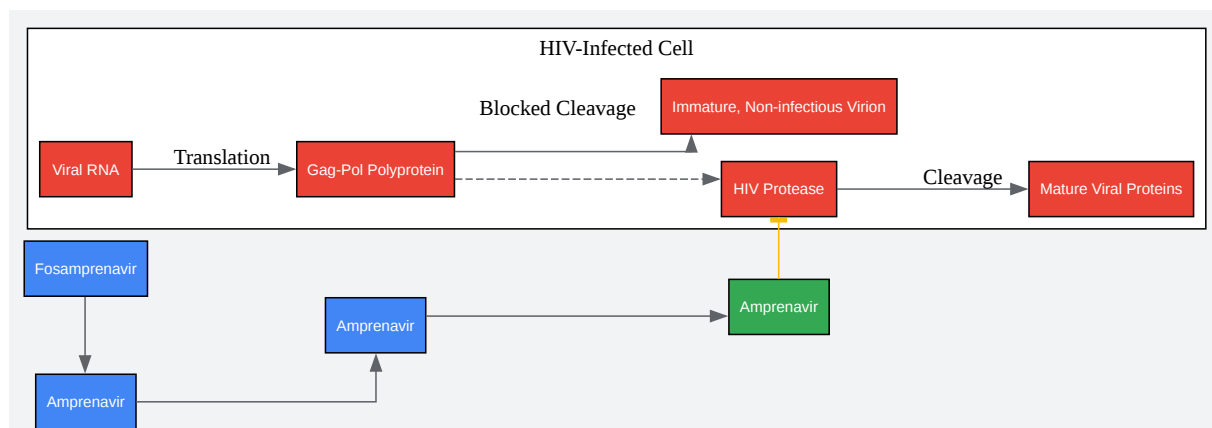
Mechanism of Action

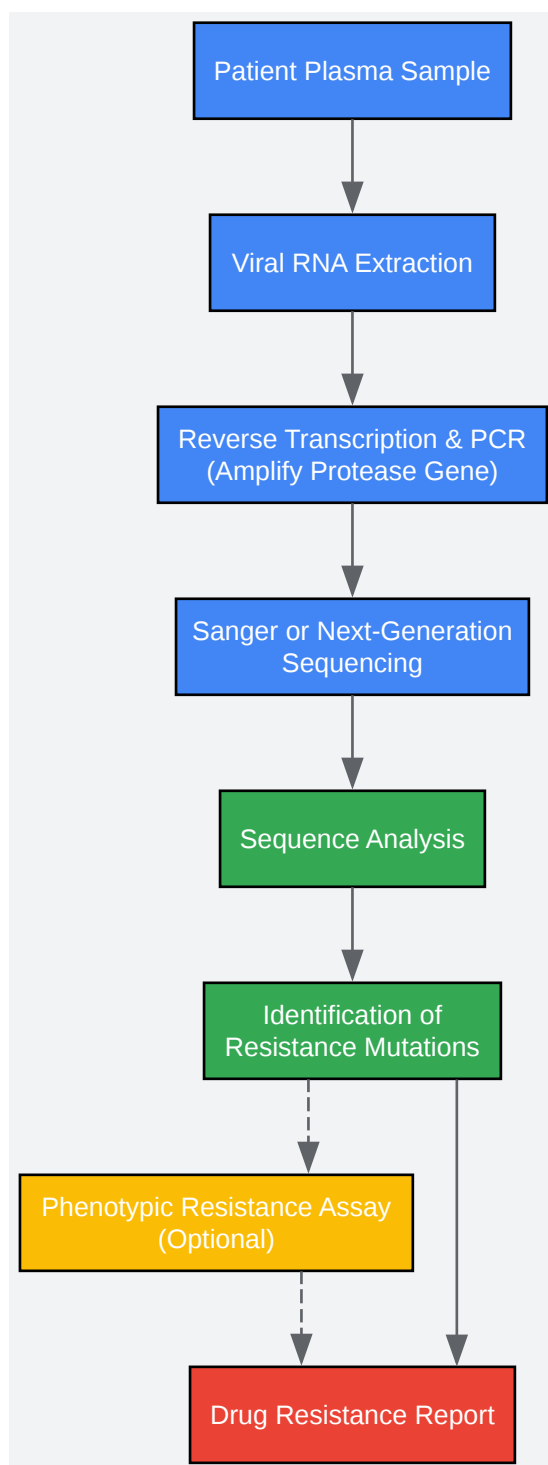
Fosamprenavir itself has little to no antiviral activity.[6] Its therapeutic effect is dependent on its in vivo hydrolysis to amprenavir. This conversion is primarily carried out by cellular phosphatases in the gut epithelium during absorption.[1][7]

Amprenavir is a competitive, reversible inhibitor of HIV-1 protease, an enzyme essential for the viral life cycle.[8] HIV protease is responsible for cleaving newly synthesized viral polyproteins (Gag and Gag-Pol) into mature, functional proteins and enzymes.[9] By binding to the active site of the protease, amprenavir prevents this cleavage, resulting in the production of immature, non-infectious viral particles.[8][10]

Signaling Pathway: Prodrug Activation and HIV Protease Inhibition

The following diagram illustrates the conversion of **fosamprenavir** to amprenavir and its subsequent action on the HIV life cycle.





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